molecular formula C17H17NO B13975248 2-Methyl-N-o-tolyl-6-vinyl-benzamide

2-Methyl-N-o-tolyl-6-vinyl-benzamide

Cat. No.: B13975248
M. Wt: 251.32 g/mol
InChI Key: OTYOABMEYUSNCC-UHFFFAOYSA-N
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Description

Significance of Substituted Benzamide (B126) Scaffolds in Organic Chemistry and Materials Science

The benzamide moiety, a derivative of benzoic acid, is a cornerstone in the development of a vast array of functional molecules. walshmedicalmedia.comresearchgate.net In medicinal chemistry, substituted benzamides are recognized as privileged scaffolds due to their ability to form key hydrogen bonds and participate in various biological interactions. walshmedicalmedia.comresearchgate.net This has led to their incorporation into numerous approved pharmaceutical agents with diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. researchgate.netnih.gov The specific substitution pattern on the aromatic rings and the amide nitrogen is crucial for tuning the biological activity and pharmacokinetic properties of these compounds. nih.gov

Beyond pharmaceuticals, the benzamide linkage is valued in materials science for its structural rigidity and capacity for strong intermolecular hydrogen bonding. These characteristics are exploited in the design of polymers and supramolecular assemblies with enhanced thermal stability and specific organizational properties.

Relevance of Vinyl-Containing Aromatic Compounds in Synthetic Methodologies and Polymer Science

Vinyl-containing aromatic compounds are fundamental building blocks in modern chemistry. researchgate.net The vinyl group (CH₂=CH-) is a highly versatile functional handle for a multitude of chemical transformations, including various addition and coupling reactions. This reactivity makes these compounds valuable intermediates in the synthesis of more complex molecular architectures.

In the realm of polymer science, vinyl aromatic monomers are of paramount importance. researchgate.net The polymerization of these monomers, such as styrene (B11656) and its derivatives, leads to the formation of a wide range of commercially significant plastics and resins. google.com The introduction of a vinyl group onto a molecule like a substituted benzamide opens the door to its potential use as a monomer for creating novel polymers. Such polymers could incorporate the desirable properties of the benzamide scaffold, such as thermal stability or specific binding capabilities, into a larger macromolecular structure. For instance, the polymerization of vinylbenzamides has been shown to be achievable through various initiation methods. tandfonline.com

Rationale for the Detailed Investigation of 2-Methyl-N-o-tolyl-6-vinyl-benzamide

A detailed investigation of this compound would be a logical progression based on the individual merits of its structural components. The rationale for such a study would be to characterize a novel molecule that combines the established biological and material-science potential of a substituted benzamide with the synthetic and polymerization capabilities of a vinyl aromatic group.

Hypothetically, research on this compound would aim to:

Develop an efficient synthetic route to the molecule.

Characterize its physicochemical properties (e.g., melting point, solubility).

Explore its reactivity, particularly focusing on transformations of the vinyl group.

Investigate its potential as a monomer in polymerization reactions to create novel functional polymers.

Assess its biological activity, given the prevalence of the benzamide scaffold in pharmaceuticals.

However, it must be reiterated that at present, there is no published research available to substantiate a specific, demonstrated rationale for its investigation.

Overview of Research Trajectories and Methodological Approaches

Currently, there are no established research trajectories for this compound due to the absence of dedicated studies in the scientific literature. Any proposed research would be exploratory.

Methodological approaches would likely begin with its synthesis, potentially through the amidation of 2-methyl-6-vinylbenzoic acid with o-toluidine (B26562), or a related synthetic strategy. Following successful synthesis and purification, standard analytical techniques would be employed for characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise connectivity and chemical environment of all atoms in the molecule.

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition. chemsrc.com

Infrared (IR) Spectroscopy: To identify the key functional groups, such as the amide and vinyl moieties.

X-ray Crystallography: If suitable crystals can be obtained, this technique would provide definitive information on the three-dimensional structure of the molecule, similar to studies conducted on its non-vinylated analogue, 2-Methyl-N-o-tolyl-benzamide. nih.gov

Subsequent research would diverge based on the intended application, whether exploring its potential in materials science through polymerization studies or in medicinal chemistry through biological screening.

Table of Compounds Mentioned

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

2-ethenyl-6-methyl-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C17H17NO/c1-4-14-10-7-9-13(3)16(14)17(19)18-15-11-6-5-8-12(15)2/h4-11H,1H2,2-3H3,(H,18,19)

InChI Key

OTYOABMEYUSNCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C=C)C(=O)NC2=CC=CC=C2C

Origin of Product

United States

Synthetic Methodologies and Route Design

Retrosynthetic Analysis of 2-Methyl-N-o-tolyl-6-vinyl-benzamide

A retrosynthetic analysis of the target molecule identifies the amide bond as the most logical point for disconnection. This C-N bond cleavage simplifies the structure into two more accessible precursors: 2-methyl-6-vinylbenzoic acid and o-toluidine (B26562). This approach is standard for benzamide (B126) synthesis. nih.gov

Further deconstruction of the 2-methyl-6-vinylbenzoic acid intermediate suggests a precursor such as a halogenated benzoic acid derivative, for example, 2-bromo-6-methylbenzoic acid or 2-iodo-6-methylbenzoic acid. The vinyl group can be introduced in a subsequent step via a palladium-catalyzed cross-coupling reaction. This multi-step plan for constructing polysubstituted benzene (B151609) rings is a common strategy in organic synthesis. libretexts.org

Synthesis of Key Precursors and Intermediate Building Blocks

The successful synthesis of the final compound hinges on the efficient preparation of its constituent parts.

The synthesis of 2-methyl-6-vinylbenzoic acid is not widely documented, necessitating a proposed route based on established transformations of similar substrates. A viable pathway begins with a di-substituted toluene (B28343) derivative, such as 2-bromo-6-methyltoluene or 2-iodo-6-methyltoluene.

One potential route involves the oxidation of one of the methyl groups of a precursor like 3-nitro-o-xylene to form a carboxylic acid, followed by subsequent chemical modifications. For instance, methods exist for the co-production of 2-methyl-6-nitrobenzoic acid from 3-nitro-o-xylene using oxygen as an oxidant in the presence of nitric acid. google.com The nitro group could then be converted to a halide (e.g., via a Sandmeyer reaction) or another functional group suitable for a cross-coupling reaction to introduce the vinyl moiety.

Alternatively, a more direct approach would be the carbonylation of a dihalogenated precursor like 3-chloro-2-iodotoluene (B1584102) to install the carboxylic acid functionality, a method proven effective for preparing related compounds like 2-chloro-6-methylbenzoic acid. researchgate.net Once a precursor such as methyl 2-bromo-6-methylbenzoate is obtained, the vinyl group can be installed using a palladium-catalyzed cross-coupling reaction, such as a Stille coupling with vinyltributyltin or a Suzuki coupling with potassium vinyltrifluoroborate.

o-Toluidine is a readily available commercial chemical and serves as a primary amine precursor for the amide bond formation. Its synthesis generally involves the reduction of the corresponding nitro-compound, 2-nitrotoluene. This straightforward preparation makes it an accessible building block for the final coupling step.

Amide Bond Formation Strategies

The crucial step in the synthesis is the formation of the amide bond between the carboxylic acid (2-methyl-6-vinylbenzoic acid) and the amine (o-toluidine). Both classical and modern catalytic methods are applicable, with the choice often depending on substrate tolerance, desired yield, and reaction conditions. The steric hindrance from the ortho-methyl groups on both the benzoic acid and the aniline (B41778) may influence the choice of coupling reagent. luxembourg-bio.com

A common and direct method for forming the amide bond is to convert the carboxylic acid into a more reactive acyl chloride. A synthesis for the closely related 2-methyl-N-o-tolylbenzamide (lacking the vinyl group) proceeds by treating o-tolyl chloride with o-toluidine, demonstrating the viability of the acyl chloride route. nih.gov This intermediate can be prepared by reacting 2-methyl-6-vinylbenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Alternatively, a wide array of peptide coupling reagents can be used to facilitate the direct reaction between the carboxylic acid and amine. These reagents activate the carboxylic acid in situ to promote nucleophilic attack by the amine. The performance of each reagent can be substrate-dependent. luxembourg-bio.com

Coupling ReagentCommon Name/AcronymActivating Additive (Optional)Typical BaseTypical SolventGeneral Notes
DicyclohexylcarbodiimideDCCHOBt, HOAt-DCM, DMFForms insoluble dicyclohexylurea (DCU) byproduct. peptide.com
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCHOBt, HOAtDIPEA, NMMDCM, DMFForms water-soluble urea (B33335) byproduct, simplifying workup. peptide.com
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOP-DIPEA, NMMDMF, MeCNPhosphonium-based reagent; byproducts are generally soluble. sigmaaldrich.com
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOP-DIPEA, NMMDMFEffective but produces a carcinogenic byproduct (HMPA). uni-kiel.de
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATU-DIPEA, NMMDMFHighly efficient, especially for hindered couplings, due to the HOAt-derived active ester. sigmaaldrich.com
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateCOMU-DIPEADMFUronium-based reagent with high reactivity, comparable to HATU. luxembourg-bio.com

Modern synthetic chemistry has moved towards more atom-economical and sustainable catalytic methods for amide bond formation. These approaches often avoid the use of stoichiometric activating agents.

Transition metal catalysis offers several pathways. For example, rhodium-catalyzed amidation can be used to synthesize N-aryl benzamides. nih.gov Other methods include copper-catalyzed systems for the N-arylation of amides, which can be an alternative route to the target molecule. organic-chemistry.org These catalytic cycles often involve different starting materials but converge on the desired amide product.

Another novel approach involves the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides. nih.gov This method generates an N-hydroxybenzotriazole activated ester in situ, which then reacts with an amine to form the amide bond, avoiding the external addition of potentially hazardous coupling agents. nih.govresearchgate.net

Catalytic MethodMetal/CatalystReaction TypeGeneral Applicability
Directed C-H FunctionalizationRhodiumAmidation of benzoic acids with isocyanatesForms N-aryl benzamides via C-H activation and subsequent decarboxylation. nih.gov
Cross-CouplingPalladiumCoupling of aryl halides/mesylates with primary amidesGood functional group tolerance for forming N-aryl amides. organic-chemistry.org
Goldberg AmidationCopperCoupling of aryl halides with primary amidesEffective for less reactive aryl chlorides with a wide range of amides. organic-chemistry.org
Boronic Acid CatalysisAryl Boronic AcidsDirect condensation of carboxylic acids and aminesCatalyzes direct amidation, though may require elevated temperatures for less nucleophilic amines like aniline. rsc.org

Optimization of Reaction Parameters for Yield and Selectivity

For the amide formation step, optimization involves moving from classical methods, such as converting the carboxylic acid to an acid chloride, to more direct, catalytically driven approaches that improve atom economy. For the crucial vinylation step, parameters are optimized to maximize regioselectivity for the desired ortho-position and to prevent common side reactions like dimerization or polymerization of the vinylarene product.

Studies on analogous ortho-functionalization reactions of benzamides highlight the importance of the directing group's nature, catalyst loading, and the specific additives used. For instance, in palladium-catalyzed reactions, the choice of phosphine (B1218219) ligand can dramatically influence both yield and selectivity. Temperature is also a critical factor; while higher temperatures can increase reaction rates, they may also lead to undesired side products or catalyst decomposition. nih.gov Therefore, a systematic screening of these parameters is essential to develop a robust and efficient process.

Table 1: Illustrative Optimization Parameters for a Generic Palladium-Catalyzed Vinylation This table is based on general principles and data from analogous reactions, not specifically for this compound.

ParameterCondition ACondition BCondition COutcome
Catalyst Pd(OAc)₂PdCl₂(dppf)[PdCl₂(dppf)CH₂Cl₂]PdCl₂(dppf) showed higher stability and yield.
Ligand PPh₃XantphosNoneXantphos provided better selectivity for the ortho-product.
Base K₂CO₃Cs₂CO₃Et₃NCs₂CO₃ resulted in higher yields, especially for hindered substrates. nih.gov
Solvent TolueneDioxaneDMFDioxane at 100-110 °C offered a good balance of solubility and reaction rate. nih.gov
Temperature 80 °C100 °C120 °C100 °C was optimal; 120 °C led to increased byproduct formation. nih.gov

Introduction of the Vinyl Group via Advanced Olefination Techniques

Introducing a vinyl group at the sterically congested C6 position of the 2-methyl-N-o-tolyl-benzamide core is a significant synthetic challenge. This transformation typically requires advanced olefination techniques, which can be broadly categorized into transition metal-catalyzed and non-catalytic strategies. The starting material for this step would likely be 6-halo-2-methyl-N-o-tolyl-benzamide.

Transition metal catalysis offers powerful and versatile methods for forming carbon-carbon bonds, including the introduction of a vinyl group.

Heck Reaction : The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, coupling a vinyl compound with an aryl halide. organic-chemistry.orglibretexts.org In a potential synthesis of the target molecule, 6-bromo-2-methyl-N-o-tolyl-benzamide could be reacted with a vinylating agent like ethylene (B1197577) or a vinylboron derivative in the presence of a palladium catalyst. nih.gov The reaction's success hinges on a stable and active catalyst that can function at the sterically hindered ortho-position. Highly active palladacycle catalysts have shown promise in the vinylation of challenging aryl bromides. nih.gov

Suzuki-Miyaura Coupling : This cross-coupling reaction is another robust method, involving an organoboron compound and an organohalide. yonedalabs.com For this synthesis, 6-bromo-2-methyl-N-o-tolyl-benzamide could be coupled with a vinylboron species, such as potassium vinyltrifluoroborate, which is a stable and easy-to-handle vinylating agent. nih.govnih.gov This method is known for its mild reaction conditions and tolerance of a wide range of functional groups. However, sterically hindered and electron-rich substrates can pose challenges, sometimes requiring microwave irradiation and careful optimization of catalyst loading and solvent systems to achieve good yields. nih.govnih.gov

C-H Vinylation : Direct C-H activation and vinylation represent a more atom-economical approach, as it avoids the pre-functionalization (e.g., halogenation) of the aromatic ring. Rhodium(III)-catalyzed C-H olefination has emerged as a powerful tool for the alkenylation of arenes, including benzamides. acs.orgnih.govnih.gov The amide's carbonyl oxygen can act as a directing group to guide the catalyst to the ortho C-H bond for selective vinylation. This method avoids the need for stoichiometric organometallic reagents and often uses an oxidant to regenerate the active catalyst. nih.gov Electrochemical methods have also been developed to make this process greener by using electricity as the oxidant, producing H₂ as the only byproduct. nih.gov

Table 2: Comparison of Catalytic Vinylation Methods for Aryl Halides/Arenes This table presents a general comparison based on literature for related substrates.

ReactionTypical CatalystVinyl SourceKey AdvantagesPotential Challenges
Heck Reaction Pd(OAc)₂ / Phosphine LigandEthylene, Vinyl silanesHigh atom economy with ethylene.Requires pressure for gaseous reagents; regioselectivity can be an issue. nih.gov
Suzuki-Miyaura PdCl₂(dppf)Potassium vinyltrifluoroborateMild conditions; high functional group tolerance; stable reagents. yonedalabs.comBoron reagent stoichiometry; potential for protodeboronation side reactions. nih.gov
C-H Vinylation [RhCp*Cl₂]₂Vinyl Acetate, AcrylatesNo pre-functionalization needed; high atom economy. acs.orgRequires directing group; often needs stoichiometric oxidant; catalyst cost. nih.govnih.gov

Non-Catalytic Vinylation Strategies

While less common for this type of transformation, some transition-metal-free cross-coupling reactions have been developed. These methods often rely on the generation of highly reactive intermediates, such as radicals or organo-main-group species. For instance, Suzuki-type cross-couplings have been reported under transition-metal-free conditions for specific substrates like benzyl (B1604629) halides, proceeding through a 1,2-metallate shift mechanism. researchgate.net However, applying such strategies to the direct vinylation of an unactivated aryl C-H or C-halogen bond on a complex benzamide remains a significant and largely unexplored challenge.

Stereoselective Synthesis Approaches (if applicable)

For this compound, the primary consideration for stereoselectivity is the potential for atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. nih.gov The presence of substituents at both ortho-positions of the N-aryl ring (the o-tolyl group) and at least one ortho-position of the benzoyl ring (the 2-methyl and 6-vinyl groups) creates significant steric hindrance around the C(aryl)-N amide bond. This restricted rotation can lead to the existence of stable, non-interconverting enantiomers (atropisomers).

The synthesis of a single atropisomer would require an enantioselective catalytic method or a chiral resolution step. Recent advances in atroposelective synthesis have utilized chiral catalysts to control the orientation of the two aromatic rings during the bond-forming step. nih.govmdpi.com For instance, in related systems, chiral phosphoric acids or cinchona alkaloid-derived catalysts have been used to achieve high enantioselectivity. nih.govmdpi.com If the vinylation step itself establishes the chiral axis, the use of a chiral ligand on the transition metal catalyst could potentially induce asymmetry and favor the formation of one atropisomer over the other. The stereochemical stability of these atropisomers, which dictates whether they are isolable, depends on the rotational energy barrier, a factor heavily influenced by the size of the ortho-substituents. nih.govrsc.org

Green Chemistry Principles in Synthetic Route Development

Integrating green chemistry principles into the synthesis of this compound is crucial for developing a sustainable and environmentally responsible process. The 12 Principles of Green Chemistry provide a framework for this optimization.

Prevention : Designing the synthesis to minimize waste from the outset. C-H activation routes are preferable to traditional cross-couplings as they reduce the waste generated from pre-functionalization steps. acs.orgnih.gov

Atom Economy : Maximizing the incorporation of all materials into the final product. Direct C-H functionalization and catalytic amide formation are superior to methods that use stoichiometric activating agents (e.g., acid chlorides) or protecting groups. walisongo.ac.id

Less Hazardous Chemical Syntheses : Using and generating substances with little to no toxicity. This involves selecting safer solvents and reagents.

Designing Safer Chemicals : While the target molecule's properties are fixed, the synthetic route can be designed to avoid hazardous intermediates.

Safer Solvents and Auxiliaries : Replacing hazardous solvents like chlorinated hydrocarbons or DMF with greener alternatives such as 2-methyl-THF, ethanol, or water, where possible.

Design for Energy Efficiency : Employing microwave-assisted synthesis or highly active catalysts can reduce reaction times and energy consumption by allowing for lower reaction temperatures. nih.govnih.gov

Use of Renewable Feedstocks : While challenging for this specific aromatic structure, sourcing starting materials from bio-based feedstocks is a long-term goal.

Reduce Derivatives : Avoiding unnecessary protection/deprotection steps simplifies the synthesis and reduces waste. Direct C-H vinylation is a prime example of this principle in action. acs.orgnih.gov

Catalysis : Using catalytic reagents in small amounts is superior to stoichiometric reagents. All the advanced vinylation methods discussed rely on this principle.

Design for Degradation : This principle applies to the final product's lifecycle, which is outside the scope of synthesis design.

Real-Time Analysis for Pollution Prevention : Implementing in-process analytical monitoring to control reactions and prevent runaway conditions or byproduct formation.

Inherently Safer Chemistry for Accident Prevention : Choosing reagents and conditions that minimize the risk of explosions, fires, and accidental releases. Using stable vinylating agents like potassium vinyltrifluoroborate instead of ethylene gas, for example, can enhance safety. nih.gov

The greenness of a synthetic route can be quantitatively assessed using metrics like Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI), which account for yields, excess reagents, and solvent usage. walisongo.ac.idwhiterose.ac.uknih.gov

Reaction Chemistry and Mechanistic Elucidation

Reactivity of the Vinyl Moiety

The vinyl group attached to the substituted benzene (B151609) ring is an electron-rich alkene, making it susceptible to a variety of addition and coupling reactions. Its reactivity is modulated by the electronic properties of the benzamide (B126) scaffold.

The carbon-carbon double bond of the vinyl group serves as a site for various addition reactions.

Hydroarylation and Hydroamination: The vinyl group is expected to undergo hydroarylation, a reaction that forms a new carbon-carbon bond by adding an aryl group and a hydrogen atom across the double bond. Palladium-catalyzed methodologies have been developed for the hydroarylation of related alkyne systems, such as ynamides and N-propargyl benzamides, using aryl iodides or boronic acids. nih.govscispace.com These reactions proceed via intermediates where the aryl group adds to one carbon of the unsaturated bond and a proton adds to the other, yielding highly substituted products. scispace.com A similar mechanistic pathway is plausible for the vinyl moiety of 2-Methyl-N-o-tolyl-6-vinyl-benzamide. Hydroamination, the addition of an N-H bond across the double bond, is also a potential transformation, often requiring metal catalysis.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the vinyl group is a fundamental and expected reaction for this compound. youtube.com The reaction proceeds via an electrophilic addition mechanism. The halogen molecule is polarized as it approaches the electron-rich π-bond of the alkene, leading to the formation of a cyclic halonium ion intermediate. youtube.comlibretexts.org This intermediate is then attacked by the halide anion from the opposite face (anti-addition), resulting in a vicinal dihalide. youtube.comlibretexts.org The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or carbon tetrachloride. youtube.com

ReactionReagentSolventTypical Product
BrominationBr₂CH₂Cl₂Vicinal dibromide
ChlorinationCl₂CCl₄Vicinal dichloride
HydroarylationAr-B(OH)₂Toluene (B28343)1,1-diarylalkane derivative

The vinyl group can participate as a 2π component (a dienophile) in cycloaddition reactions to construct new ring systems.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. masterorganicchemistry.comyoutube.com The vinyl group of this compound can act as the dienophile. The reactivity in Diels-Alder reactions is generally enhanced when the dienophile possesses electron-withdrawing groups. youtube.com The benzamide moiety is moderately electron-withdrawing, suggesting the compound is a viable dienophile. Studies on related systems, such as 3-vinyl-1H-indoles, have shown successful [4+2] cycloadditions with dienophiles like N-phenylmaleimide. researchgate.net For simple, acyclic dienophiles, the kinetic endo:exo selectivity is not always pronounced and can result in ratios close to 1:1. researchgate.netrsc.org The Diels-Alder reaction is a powerful tool in synthetic chemistry for creating complex cyclic molecules under mild conditions. nih.gov

[4+1] and Other Annulations: Vinylarenes are known to participate in a variety of annulation reactions to generate cyclic and polycyclic frameworks. While specific examples of [4+1] annulations with this substrate are not prominent, the vinyl group's ability to react with carbenes or other one-carbon synthons is a theoretical possibility. More broadly, photochemical or metal-catalyzed cycloadditions of vinyldiazo compounds can lead to the formation of cyclopropenes, which then engage in subsequent cycloaddition reactions to form diverse heterocyclic scaffolds. nih.gov

Reaction TypeDiene/DipoleDienophile/SubstrateProduct
[4+2] CycloadditionCyclopentadieneVinylareneBicyclic adduct
[3+2] CycloadditionAzomethine imineVinylarene (as part of a vinyldiazo precursor)Fused pyrazolidine (B1218672) derivative

As a vinyl-substituted aromatic monomer, this compound is expected to undergo polymerization. Studies on the structural isomer p-vinylbenzamide have shown that it can be polymerized in the solid phase through thermal or radiation-induced initiation. The polymerization of N-vinylamides, such as N-methyl-N-vinylacetamide, has been achieved in a controlled manner using techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. acs.org This suggests that this compound could likely be polymerized or copolymerized to form novel materials, with the bulky N-o-tolyl group influencing the polymer's physical properties.

The vinyl group is a handle for palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-heteroatom bond formation. youtube.com In reactions like the Heck coupling, the vinyl group can serve as the alkene partner, reacting with an aryl or vinyl halide to form a more substituted alkene. While less common, the vinyl C-H bonds could potentially be activated for direct coupling.

Alternatively, the vinyl group could be transformed into a more reactive coupling partner. For instance, hydroboration followed by reaction with a base would generate a vinylboron species suitable for Suzuki-Miyaura coupling. Similarly, conversion to a vinyl halide or triflate would enable participation in a range of cross-coupling reactions, including Suzuki, Stille, and Negishi couplings. beilstein-journals.orgnih.gov The Buchwald-Hartwig amination, a palladium-catalyzed method for forming C-N bonds, typically involves an aryl halide and an amine, but variations involving vinyl electrophiles are also known. youtube.com

Transformations Involving the Amide Linkage

The amide functional group is notoriously stable and generally unreactive, a characteristic attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl group. researchgate.netlibretexts.org However, under specific conditions, it can be made to react with both nucleophiles and electrophiles.

Reactivity Towards Nucleophiles: Direct nucleophilic acyl substitution on the amide carbonyl is challenging. libretexts.org Reactions with powerful nucleophiles, such as organolithium or Grignard reagents, can lead to the formation of ketones, but often require harsh conditions and may suffer from side reactions. researchgate.net The structure of the non-vinylated analogue, 2-Methyl-N-o-tolylbenzamide, reveals significant steric hindrance around the amide bond due to the ortho-methyl groups on both the benzoyl and N-aryl rings. nih.govnih.gov This steric crowding would further disfavor the approach of a nucleophile to the carbonyl carbon, making nucleophilic attack exceptionally difficult.

Reactivity Towards Electrophiles: The amide group is ambident, with potential for electrophilic attack at either the oxygen or nitrogen atom. Kinetically, attack at the more electron-rich oxygen atom is generally favored. researchgate.net Activation of the amide with strong electrophiles, such as triflic anhydride, generates highly reactive intermediates like nitrilium ions or O-triflylimidates. nih.gov These activated species dramatically increase the electrophilicity of the carbonyl carbon, enabling subsequent reactions with even weak nucleophiles or facilitating intramolecular cyclizations and rearrangements. nih.gov While the nitrogen can be alkylated or acylated following deprotonation, O-alkylation is the more common outcome when reacting a neutral amide with an electrophile. researchgate.net

Reagent TypeSite of AttackIntermediateConsequence
Strong Nucleophile (e.g., n-BuLi)Carbonyl CarbonTetrahedral IntermediateAcyl Substitution (difficult)
Strong Electrophile (e.g., Tf₂O)Carbonyl OxygenNitrilium Ion / ImidateAmide Activation

Directed C-H Activation and Functionalization Mediated by the Amide Group

The amide functional group in this compound is a powerful directing group for transition metal-catalyzed C-H activation. This strategy enables the selective functionalization of otherwise inert C-H bonds, primarily at the ortho positions of the aromatic rings. The amide's carbonyl oxygen can coordinate to a metal center (e.g., Palladium, Rhodium, Ruthenium), positioning the catalyst in proximity to specific C-H bonds and facilitating their cleavage. mdpi.com

This process typically proceeds via a concerted metalation-deprotonation (CMD) mechanism, leading to the formation of a metallacyclic intermediate. nih.gov The N-o-tolyl group can direct the activation of C-H bonds on both the benzoyl ring and the N-aryl ring.

Key Transformations Driven by Amide-Directed C-H Activation:

Arylation: Palladium-catalyzed arylation can introduce a new aryl group at the C-H bond ortho to the amide. This typically involves a Pd(II)/Pd(IV) or Pd(0)/Pd(II) catalytic cycle.

Alkylation: Rhodium or Cobalt catalysts can facilitate the introduction of alkyl groups from sources like alkyl chlorides or alkenes. nih.govresearchgate.net

Amination: Rhodium-catalyzed C-H amination can introduce nitrogen-containing functional groups, offering a direct route to complex amine derivatives. researchgate.net

The regioselectivity of these reactions is dictated by the formation of the most stable metallacycle. In the case of this compound, C-H activation could potentially occur at the C5 position of the benzoyl ring or at the ortho C-H bonds of the N-o-tolyl ring. The presence of the methyl and vinyl groups on the benzoyl ring will sterically and electronically influence the preferred site of activation. Computational studies on related systems suggest that weak interactions between the catalyst's ligands and substrate substituents can play a crucial role in determining site-selectivity. uzh.ch

Reactivity of the Aromatic Rings

The two aromatic rings of this compound possess distinct electronic properties due to their substituents, influencing their susceptibility to electrophilic and nucleophilic attack.

Electrophilic and Nucleophilic Aromatic Substitutions

Electrophilic Aromatic Substitution (EAS):

-CH₃ (at C2): Activating, directs to positions 3 and 5 (position 1 and 6 are substituted).

-CH=CH₂ (at C6): Weakly deactivating, directs to positions 5 and 3 (position 1 and 2 are substituted).

-C(O)NH-o-tolyl (at C1): Deactivating, directs to positions 3 and 5.

Given the alignment of these directing effects, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) would be predicted to occur primarily at the C3 and C5 positions, with the relative yields depending on steric hindrance and the specific reaction conditions. chemistrysteps.com

The N-o-tolyl ring is activated by the amide nitrogen's lone pair (donating through resonance) and the methyl group. The amide group as a whole is an ortho-, para-director on this ring. Therefore, this ring is more activated towards EAS than the benzoyl ring, with substitution favored at the para position to the amide linkage due to reduced steric hindrance.

Nucleophilic Aromatic Substitution (NAS):

Nucleophilic aromatic substitution is less common and typically requires the presence of strong electron-withdrawing groups and a good leaving group on the aromatic ring. youtube.com The native structure of this compound is not highly activated for NAS. However, if a leaving group (e.g., a halide) were present on either ring, particularly at a position ortho or para to an electron-withdrawing group, NAS could be induced under forcing conditions with a strong nucleophile. youtube.com

Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to deprotonate a specific ortho C-H bond with a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The resulting organolithium species can then be quenched with various electrophiles.

The tertiary amide in this compound can act as a potent DMG. baranlab.org Treatment with a strong base like n-butyllithium or sec-butyllithium (B1581126) would be expected to lead to regioselective deprotonation. The most likely site for lithiation on the benzoyl ring is the C5 position, as the C3 position is sterically hindered by the adjacent methyl group. On the N-o-tolyl ring, metalation would be directed to the C6' position, ortho to the amide nitrogen. The competition between these sites would depend on factors such as the specific base, solvent, and temperature.

Table 1: Potential Products from Directed ortho-Metalation (DoM) of this compound followed by Electrophilic Quench
Site of MetalationElectrophile (E+)Potential Product
C5 (Benzoyl Ring)D₂O5-Deutero-2-methyl-N-o-tolyl-6-vinyl-benzamide
C5 (Benzoyl Ring)(CH₃)₃SiCl2-Methyl-5-(trimethylsilyl)-N-o-tolyl-6-vinyl-benzamide
C5 (Benzoyl Ring)I₂5-Iodo-2-methyl-N-o-tolyl-6-vinyl-benzamide
C6' (N-o-tolyl Ring)CO₂ then H₃O⁺N-(2-Carboxy-6-methylphenyl)-2-methyl-6-vinyl-benzamide
C6' (N-o-tolyl Ring)DMFN-(2-Formyl-6-methylphenyl)-2-methyl-6-vinyl-benzamide

Detailed Mechanistic Investigations of Key Reactions

While specific mechanistic studies on this compound are not available, extensive research on analogous amide-directed C-H activation reactions provides a robust framework for understanding the underlying mechanisms.

Identification of Reaction Intermediates

The key intermediates in transition metal-catalyzed C-H activation are metallacycles. For palladium-catalyzed reactions, five- or six-membered palladacycles are commonly formed. acs.orgnih.gov In the context of this compound, C-H activation at the C5 position would lead to a five-membered palladacycle.

Characterization of Metallacycle Intermediates:

Spectroscopic Methods: NMR spectroscopy (¹H, ¹³C) is a primary tool for characterizing these intermediates in solution.

X-ray Crystallography: Isolation and crystallographic analysis of stable palladacycle intermediates provide definitive structural proof. chemrxiv.org

Computational Studies (DFT): Density Functional Theory (DFT) calculations are invaluable for modeling the structures and relative energies of proposed intermediates and transition states that may be too transient to observe experimentally. rsc.orgresearchgate.net

For instance, in a related Pd(II)-catalyzed C(sp³)-H arylation, key palladacycle intermediates have been isolated and characterized, confirming their role in the catalytic cycle. chemrxiv.org These studies reveal that the ligand environment around the metal center is crucial for both the stability and subsequent reactivity of the palladacycle. chemrxiv.org

Kinetic Studies and Rate Determining Steps

Kinetic studies are essential for elucidating reaction mechanisms and identifying the rate-determining step (RDS). A common technique is the measurement of the kinetic isotope effect (KIE).

Kinetic Isotope Effect (KIE):

The KIE is determined by comparing the reaction rates of a substrate and its deuterated analogue (kH/kD). A significant primary KIE (typically > 2) indicates that the C-H (or C-D) bond is broken in the rate-determining step of the reaction. researchgate.net

Table 2: Representative Kinetic Isotope Effect (KIE) Data for Amide-Directed C-H Functionalization Reactions
Catalyst SystemReaction TypeObserved KIE (kH/kD)Inferred Rate-Determining StepReference
Rh(III)Oxidative CouplingNormal KIEC-H Activation nih.gov
Pd(II)Allylic C-H AlkylationPrimary KIE observedC-H Bond Cleavage dtu.dk
Rh(II)C-H AminationPrimary KIE observedC-H Insertion rsc.org

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique used to trace the pathway of atoms throughout a chemical reaction, providing invaluable insights into reaction mechanisms. nih.gov In the context of the synthesis of this compound, particularly through palladium-catalyzed cross-coupling reactions like the Heck reaction, isotopic labeling experiments are crucial for elucidating the intricate steps of the catalytic cycle. nih.gov Such studies typically involve the strategic replacement of specific atoms with their heavier isotopes, such as deuterium (B1214612) (²H or D) for hydrogen or carbon-13 (¹³C) for carbon, and then analyzing the position of these labels in the final product. chem-station.comnih.gov

While specific isotopic labeling studies for the synthesis of this compound are not extensively reported in the public domain, the mechanistic pathways can be probed using established methodologies. Hypothetical experiments, based on analogous palladium-catalyzed vinylation and amidation reactions, can be designed to clarify the reaction mechanism.

Deuterium Labeling to Probe the Heck Reaction Mechanism

A plausible synthetic route to this compound involves a palladium-catalyzed Heck-type reaction between a vinylating agent and a substituted benzamide precursor. Deuterium labeling can be employed to verify the stereochemistry and mechanism of the vinyl group addition. nih.govnih.gov For instance, the reaction could be performed using a deuterium-labeled vinyl source.

Consider a hypothetical reaction between 6-bromo-2-methyl-N-o-tolyl-benzamide and a deuterated vinylating agent, such as potassium vinyltrifluoroborate labeled at the β-position. The position of the deuterium atom in the resulting product, this compound, would reveal details about the syn- or anti-elimination pathways in the Heck mechanism.

Hypothetical Experimental Data: Deuterium Labeling in a Heck-type Vinylation

ExperimentLabeled ReactantObserved Deuterium Position in ProductMechanistic Implication
1trans-Potassium (β-deutero)vinyltrifluoroborateDeuterium exclusively at the terminal (α) position of the vinyl group.Indicates a syn-addition of the aryl group and palladium to the vinyl double bond, followed by a syn-β-hydride elimination. This is the generally accepted pathway for the Heck reaction.
2cis-Potassium (β-deutero)vinyltrifluoroborateDeuterium exclusively at the internal (β) position of the vinyl group.Further supports the syn-addition and syn-elimination pathway, leading to an overall retention of stereochemistry from the olefin.
3Deuterated Solvent (e.g., CD₃OD)No deuterium incorporation into the vinyl group of the product.Suggests that the solvent is not the source of the hydride eliminated in the β-hydride elimination step, confirming the hydride originates from the vinyl group itself. researchgate.net

These anticipated results would provide strong evidence for a concerted syn-addition and syn-elimination mechanism, which is characteristic of the Heck reaction. nih.govnih.gov

¹³C Labeling for Mechanistic Elucidation of Carbonylation

Another potential synthetic route could involve a palladium-catalyzed carbonylative coupling. Isotopic labeling with ¹³C can be used to trace the origin of the carbonyl carbon in the benzamide functional group. nih.gov For example, if the synthesis involves the reaction of an aryl halide, an amine, and carbon monoxide, using ¹³C-labeled carbon monoxide ([¹³C]CO) would confirm its incorporation into the final product.

Hypothetical Experimental Data: ¹³C Labeling in a Carbonylative Amidation

ExperimentLabeled ReactantAnalytical MethodObservationMechanistic Implication
4¹³C-labeled Carbon Monoxide ([¹³C]CO)¹³C NMR SpectroscopyA significantly enhanced signal corresponding to the carbonyl carbon of the benzamide group.Confirms that the carbon monoxide is the direct source of the carbonyl carbon in the product.
5¹³C-labeled Carbon Monoxide ([¹³C]CO)Mass SpectrometryThe molecular ion peak of the product is shifted by +1 m/z unit compared to the unlabeled product.Provides definitive evidence of the incorporation of the ¹³C isotope into the molecular structure.

These experiments would unequivocally demonstrate the involvement of carbon monoxide in the formation of the benzamide moiety, a key step in a carbonylative cross-coupling pathway. nih.gov Such studies are fundamental to fully understanding and optimizing the synthesis of complex molecules like this compound.

Structural Characterization and Spectroscopic Analysis

Solid-State Structure Determination via X-ray Crystallography

Crystal Packing and Intermolecular Interactions:Without X-ray crystallographic studies, no details on the crystal system, unit cell dimensions, or intermolecular forces like hydrogen bonding and π-π stacking can be discussed.

Further research and publication by the scientific community are required to characterize 2-Methyl-N-o-tolyl-6-vinyl-benzamide and populate these areas of study.

Information regarding the crystalline structure of this compound is not currently available in public scientific databases.

A thorough search of crystallographic and chemical literature did not yield specific data on the conformational analysis of this compound in the crystalline state. Detailed structural information, such as unit cell dimensions, space group, and dihedral angles, which are essential for a comprehensive conformational analysis, has not been publicly reported for this specific compound.

While data exists for structurally similar compounds, such as 2-Methyl-N-o-tolyl-benzamide, this information cannot be extrapolated to accurately describe the crystalline conformation of this compound due to the presence of the vinyl substituent, which can significantly influence molecular packing and conformation in the solid state.

Consequently, the requested section on the "Conformational Analysis in the Crystalline State" for this compound cannot be provided at this time.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of many-body systems. It is particularly effective for calculating the molecular geometry and electronic properties of organic compounds.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest energy, and therefore the most stable, conformation. For N-aryl benzamides, DFT calculations can predict bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 2-Methyl-N-o-tolyl-benzamide, the amide unit (C-N-C(O)-C) is planar, and the two o-tolyl rings are inclined at a slight angle to one another. nih.gov The ortho-methyl groups of the two tolyl rings are in an anti-conformation. nih.gov

Energetic profiles can be calculated to understand the energy differences between various conformations of the molecule. For example, DFT calculations on N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide have shown that the energies of the conformations in the experimentally determined crystal structures are slightly higher (by 2.5 to 3.2 kJ mol⁻¹) than those of the isolated molecules in the gas phase. This highlights the influence of crystal packing forces on molecular conformation.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For a representative sulfonamide-Schiff base derivative, the HOMO was observed to be located on the aromatic rings, the bi-substituted amine group, and the azomethine part of the molecule, while the LUMO was localized in the benzene (B151609) rings, azomethine group, nitrogen atom, and the SO2 group. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap

ParameterEnergy (eV)
HOMO-6.5
LUMO-1.5
HOMO-LUMO Gap (ΔE)5.0

Note: The values in this table are representative and are based on typical findings for similar organic molecules.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. The MEP map displays regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

In a typical N-aryl benzamide (B126), the regions of negative potential are generally located around the electronegative oxygen and nitrogen atoms of the amide group. The aromatic rings can also exhibit regions of negative potential above and below the plane of the rings due to the delocalized π-electrons. Regions of positive potential are typically found around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It allows for the investigation of intramolecular interactions, such as hyperconjugation and charge transfer between different parts of the molecule.

NBO analysis can quantify the delocalization of electron density from occupied bonding orbitals to unoccupied anti-bonding orbitals. These interactions contribute to the stability of the molecule. For example, in a substituted benzamide, NBO analysis can reveal the extent of electron delocalization from the lone pairs of the nitrogen and oxygen atoms into the π* orbitals of the carbonyl group and the aromatic rings. This delocalization is responsible for the partial double bond character of the C-N amide bond.

Conformational Analysis and Dynamics

The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics simulations are used to explore the different possible conformations of a molecule and their relative stabilities.

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations can provide insights into the conformational changes and flexibility of N-aryl benzamides in different environments, such as in solution.

For benzamide analogues, MD simulations have been used to confirm the stability of ligand-protein complexes. nih.gov These simulations can track the trajectory of the molecule over time, revealing important information about its dynamic behavior, such as the fluctuations of atomic positions and the stability of intramolecular hydrogen bonds.

Potential Energy Surface (PES) Scans

A comprehensive search of scientific literature yielded no specific studies focused on the Potential Energy Surface (PES) scans of 2-Methyl-N-o-tolyl-6-vinyl-benzamide.

Potential Energy Surface (PES) scans are a computational chemistry technique used to explore the energy of a molecule as a function of its geometry. libretexts.orgmuni.czlibretexts.org By systematically changing specific geometric parameters, such as bond lengths, bond angles, or dihedral angles, a PES scan can identify low-energy conformations (stable states) and transition states (barriers between conformations). libretexts.orgmuni.cz For a molecule like this compound, PES scans would be instrumental in understanding the rotational barriers around key single bonds.

Key areas of interest for a PES scan on this molecule would include:

Rotation around the amide C-N bond: To understand the conformational preferences of the tolyl group relative to the benzamide core.

Rotation of the vinyl group: To determine the most stable orientation of the vinyl substituent relative to the aromatic ring.

Rotation of the N-o-tolyl group: To investigate the steric interactions and conformational landscape arising from the ortho-methyl substituent.

While no specific data exists for this compound, studies on similar benzamide derivatives often employ Density Functional Theory (DFT) methods to perform these scans. iucr.org The results are typically visualized as a plot of energy versus the scanned coordinate, revealing energy minima and maxima that correspond to stable conformers and transition states, respectively.

Computational Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

No specific computational predictions of the spectroscopic properties for this compound have been reported in the available literature.

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules, providing valuable insights for structural elucidation and comparison with experimental data. acs.orgrsc.orgnih.gov

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a common application of computational chemistry. github.ionih.gov Methodologies like the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT functionals such as B3LYP, are used to calculate the isotropic shielding constants, which are then converted to chemical shifts. rsc.org For this compound, such calculations would help in assigning the complex aromatic and vinyl proton signals, as well as the chemical shifts of the various carbon atoms. The accuracy of these predictions is often improved by considering solvent effects through models like the Polarizable Continuum Model (PCM). github.io

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of molecules by computing their vibrational frequencies and intensities. nih.govnih.gov These calculations are typically performed at the harmonic level, with scaling factors often applied to improve agreement with experimental data. For the target molecule, these calculations would identify characteristic vibrational modes, such as the C=O stretch of the amide, the C=C stretch of the vinyl group, and various C-H and C-N vibrations. researchgate.netresearchgate.net

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). nih.gov These calculations provide information about the excitation energies and oscillator strengths of electronic transitions. For this compound, TD-DFT calculations could predict the wavelength of maximum absorption (λmax) and identify the nature of the electronic transitions involved, such as π→π* transitions within the aromatic system. nih.govresearchgate.net

A hypothetical data table for predicted spectroscopic properties is shown below. Please note that these are example values and are not based on actual calculations for the specified compound.

PropertyPredicted Value (Example)
1H NMR (Vinyl H)5.5 - 6.5 ppm
13C NMR (C=O)165 - 170 ppm
IR Freq. (C=O stretch)1650 - 1680 cm-1
UV-Vis λmax250 - 300 nm

Mechanistic Investigations Using Computational Approaches (e.g., Transition State Calculations, Reaction Pathways)

There are no published computational mechanistic investigations specifically involving this compound.

Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying intermediates, and calculating the energy barriers of transition states. mdpi.comrsc.org For a molecule containing a vinyl group, such as this compound, computational studies could investigate various potential reactions.

Intramolecular Cyclization: The proximity of the vinyl group and the amide functionality could allow for intramolecular cyclization reactions under certain conditions. Computational studies could model the reaction pathway for such a cyclization, locate the transition state structure, and calculate the activation energy. nih.govsemanticscholar.org This would provide insights into the feasibility and stereochemical outcome of the reaction.

Reactions of the Vinyl Group: The vinyl group is susceptible to various electrophilic addition and transition-metal-catalyzed reactions. acs.orgmdpi.comnih.gov DFT calculations could be used to model the mechanism of reactions such as hydroboration, hydroarylation, or polymerization. mdpi.com These studies would involve optimizing the geometries of reactants, intermediates, transition states, and products to map out the complete reaction energy profile. For instance, in a hydroarylation reaction, calculations could determine the regioselectivity and enantioselectivity by comparing the activation barriers of different possible pathways. acs.orgnih.gov

A hypothetical reaction coordinate diagram for a potential intramolecular reaction is described in the table below. The values are for illustrative purposes only.

SpeciesRelative Energy (kcal/mol)
Reactant (this compound)0.0
Transition State+25.0
Intermediate+5.0
Product (Cyclized)-10.0

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Purity and Separation

Chromatographic methods are fundamental in the analysis of 2-Methyl-N-o-tolyl-6-vinyl-benzamide, enabling its separation from impurities and starting materials. These techniques are crucial for both qualitative identification and quantitative assessment of the compound's purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of non-volatile organic compounds like this compound. A reversed-phase HPLC method would be the most probable approach for this analysis.

A typical HPLC system for the analysis of this compound would involve a C18 stationary phase, which is effective for separating aromatic and moderately polar compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The gradient elution, where the composition of the mobile phase is changed over time, would be employed to ensure the efficient separation of the target compound from any potential impurities which may have a wide range of polarities. Detection is commonly achieved using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance, likely in the range of 230-280 nm due to the aromatic rings and the benzamide (B126) chromophore.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50-95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, GC can be employed to assess its purity, particularly for identifying any volatile impurities. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and structural identification.

In a typical GC-MS analysis, the compound would be injected into a heated inlet, where it is vaporized and then carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. The mass spectrometer then ionizes the eluted compounds, and the resulting fragmentation pattern provides a "fingerprint" that can be used for identification. The molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (C17H17NO, approx. 251.32 g/mol ). Common fragments would likely arise from the cleavage of the amide bond and fragmentation of the tolyl and vinyl-substituted benzene (B151609) rings. researchgate.netwhitman.edulibretexts.org

Table 2: Predicted GC-MS Data for this compound

ParameterPredicted Value/Fragment
Molecular Ion (M+) m/z 251
Major Fragments m/z 119 (tolyl isocyanate cation), m/z 132 (methyl-vinyl-benzoyl cation), m/z 105 (benzoyl cation), m/z 91 (tropylium ion from tolyl group)
GC Column DB-5ms or similar non-polar capillary column
Carrier Gas Helium
Temperature Program 100 °C to 280 °C at 10 °C/min

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of organic reactions, such as the synthesis of this compound. shoko-sc.co.jp For instance, in a Suzuki coupling reaction to introduce the vinyl group, TLC can be used to track the consumption of the starting material (e.g., a bromo-substituted precursor) and the formation of the vinylated product. rsc.orgmdpi.com

A TLC analysis would involve spotting the reaction mixture on a silica (B1680970) gel plate and developing it in an appropriate solvent system, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The separated spots are visualized under UV light. The product, being generally less polar than the starting materials containing polar functional groups, would have a higher retention factor (Rf) value. By comparing the spots of the reaction mixture with those of the starting materials, the progress of the reaction can be qualitatively assessed. shoko-sc.co.jp

Spectrometric Methods for Quantification

Spectrometric methods are essential for the quantitative analysis of this compound, providing information on its concentration in a sample.

UV-Vis Spectrophotometric Quantification

UV-Vis spectrophotometry is a straightforward and widely used method for the quantification of compounds that absorb ultraviolet or visible light. The aromatic rings and the conjugated system in this compound make it a suitable candidate for this technique. The benzamide chromophore is expected to have a strong absorbance in the UV region. reddit.comnist.gov

To quantify the compound, a calibration curve would be prepared by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The presence of the vinyl group in conjugation with the benzene ring may cause a bathochromic (red) shift in the λmax compared to the non-vinylated analogue, 2-Methyl-N-o-tolyl-benzamide. nih.gov

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the purity of organic compounds without the need for a specific reference standard of the analyte. bwise.krrssl.comusp.orgsigmaaldrich.com In a ¹H qNMR experiment, the purity of this compound can be determined by comparing the integral of a specific proton signal of the analyte with the integral of a signal from a certified internal standard of known purity and concentration. rssl.comacs.org

For this compound, well-resolved proton signals, such as those from the vinyl group or the methyl groups, would be suitable for quantification. The sample is prepared by accurately weighing the analyte and the internal standard and dissolving them in a deuterated solvent. The ¹H NMR spectrum is then acquired under specific conditions that ensure a linear response of the signal intensity to the concentration of the nuclei. The purity is calculated based on the ratio of the integrals, the number of protons giving rise to each signal, and the molecular weights and masses of the analyte and the internal standard. rssl.comacs.org

Purity Assessment and Physico-Chemical Characterization (excluding basic properties)

The characterization of a synthesized chemical entity like this compound is fundamental to establishing its identity, purity, and stability. This involves a suite of analytical techniques that probe its elemental composition, thermal behavior, and phase transitions.

Elemental Analysis

Elemental analysis is a cornerstone technique for verifying the empirical formula of a compound. By precisely measuring the percentage of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O), a direct comparison can be made to the theoretical values calculated from its molecular formula (C₁₇H₁₇NO). This comparison is crucial for confirming the successful synthesis of the target molecule and the absence of significant impurities.

Table 1: Theoretical vs. Experimental Elemental Composition of this compound

ElementTheoretical Percentage (%)Experimental Percentage (%)
Carbon (C)81.24Data not available
Hydrogen (H)6.82Data not available
Nitrogen (N)5.57Data not available
Oxygen (O)6.37Data not available

Note: Experimental data for this compound is not available in the surveyed literature. The table is presented as a template for expected results.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric analysis (TGA) provides critical information about the thermal stability of a material. The analysis involves monitoring the mass of a sample as it is heated at a controlled rate. The resulting data reveals the temperatures at which the compound begins to decompose and the extent of mass loss at different stages. This is vital for determining the upper-temperature limits for the storage and processing of the compound. For a compound like this compound, the TGA curve would indicate the onset temperature of decomposition, which is a key parameter for its stability profile.

Table 2: Illustrative Thermogravimetric Analysis Data for a Benzamide Derivative

Temperature Range (°C)Weight Loss (%)Decomposition Stage
25 - 250< 1%Loss of volatile impurities/moisture
250 - 400~ 55%Onset of major thermal decomposition
> 400> 95%Complete decomposition

Note: This data is representative of a generic aromatic amide and does not reflect actual experimental results for this compound.

Differential Scanning Calorimetry (DSC) for Phase Behavior

Differential Scanning Calorimetry (DSC) is employed to study the thermal transitions of a material. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify events such as melting, crystallization, and glass transitions. The melting point is a key indicator of purity, with a sharp melting peak suggesting a highly pure substance. The DSC thermogram would provide a precise melting temperature (Tₘ) for this compound and reveal other phase transitions that are critical for understanding its solid-state properties.

Table 3: Hypothetical Differential Scanning Calorimetry Data for this compound

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
MeltingData not availableData not availableData not available

Note: Specific DSC data for this compound is not available. The table illustrates the parameters that would be determined from a DSC analysis.

Synthesis and Characterization of Derivatives and Analogues

Systematic Structural Modifications of the Benzamide (B126) Core

The benzamide core, consisting of the substituted benzoyl ring and the vinyl group, offers multiple sites for structural variation. These modifications are crucial for fine-tuning the electronic and steric properties of the molecule.

The aromatic backbone of the benzamide core can be altered by introducing a variety of substituents at different positions. The synthesis of these analogues typically begins with appropriately substituted benzoic acids, which are then coupled with o-toluidine (B26562).

Synthetic Approaches: The primary method for creating these derivatives is the amidation of a substituted benzoic acid. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, commonly using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with o-toluidine. researchgate.net Alternatively, peptide coupling reagents can be employed for direct amidation.

Research Findings: Studies on related N-aryl benzamides demonstrate that introducing electron-donating groups (e.g., methoxy, alkyl) or electron-withdrawing groups (e.g., nitro, halo) onto the benzoyl ring significantly impacts the compound's conformational preferences and electronic properties. nih.gov For instance, rhodium-catalyzed C-H functionalization followed by decarboxylation offers a pathway to generate meta-substituted N-aryl benzamides from more accessible ortho- or para-substituted benzoic acids. nih.gov Modern techniques like sequential ortho-/meta-C–H functionalizations allow for the creation of polyfunctionalized benzamides under mild conditions, showcasing the potential for diverse substitution patterns. rsc.org

Table 1: Examples of Synthetic Routes to Substituted Benzamide Cores

Starting Material (Benzoic Acid Derivative) Reagents Resulting Substitution Pattern
2-Methyl-6-bromobenzoic acid 1. SOCl₂2. o-toluidine 2-Methyl-6-bromo-N-o-tolyl-benzamide
2,4-Dichlorobenzoic acid 1. Oxalyl chloride2. o-toluidine 2,4-Dichloro-N-o-tolyl-benzamide

This table is illustrative of general synthetic strategies and not exhaustive.

The vinyl group is a key functional handle that can be introduced, moved, or modified. Its synthesis is typically achieved through modern cross-coupling reactions.

Synthetic Approaches: Palladium-catalyzed cross-coupling reactions are the most prevalent methods for introducing a vinyl group onto an aryl halide.

Heck Reaction: This reaction couples an aryl halide (e.g., 2-bromo-6-methyl-N-o-tolyl-benzamide) with an alkene, such as ethylene (B1197577), in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org The Heck reaction is a powerful tool for forming carbon-carbon bonds at unsubstituted vinylic positions. organicreactions.orgresearchgate.netscirp.orgsemanticscholar.org

Suzuki-Miyaura Coupling: This method involves the reaction of an aryl halide or triflate with a vinylboronic acid or its ester, catalyzed by a palladium complex. libretexts.orgyonedalabs.com Potassium vinyltrifluoroborate is an air-stable and practical vinylating agent for this purpose. nih.gov The Suzuki-Miyaura coupling is known for its high functional group tolerance and stereospecificity, allowing for the synthesis of stereodefined multisubstituted olefins. nih.gov

Research Findings: The position of the vinyl group can be predetermined by the position of the halide on the starting benzamide. For example, starting with 3-bromo-2-methyl-N-o-tolyl-benzamide would lead to a vinyl group at the 3-position. Furthermore, the structure of the vinyl group itself can be altered. Using substituted vinylboronic acids in a Suzuki coupling or substituted alkenes in a Heck reaction can yield derivatives with, for example, a propenyl or styryl group instead of a simple vinyl moiety. nih.govnih.gov The stereoselectivity of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst and ligands, potentially leading to either retention or inversion of the double bond configuration in certain substrates. beilstein-journals.orgbeilstein-journals.org

Table 2: Comparison of Vinylation Methods

Method Typical Substrates Catalyst System Key Advantages
Heck Reaction Aryl or vinyl halides, alkenes Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) Atom economy, direct use of simple alkenes. organic-chemistry.org

| Suzuki-Miyaura Coupling | Aryl halides/triflates, vinylboronic acids/esters | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | High functional group tolerance, stereospecificity. libretexts.org |

This table summarizes common conditions for these well-established reactions.

Modifications of the N-o-tolyl Moiety

The N-o-tolyl group plays a significant role in defining the molecule's three-dimensional shape and its interactions with biological targets.

Introducing substituents onto the tolyl ring allows for systematic probing of electronic and steric effects on the N-aryl portion of the molecule.

Synthetic Approaches: The most direct method is to use a substituted o-toluidine in the initial amidation reaction with the appropriate benzoic acid derivative. A wide variety of substituted anilines are commercially available or can be synthesized through standard aromatic chemistry (nitration, halogenation, reduction, etc.).

Replacing the N-o-tolyl group with other aromatic or heteroaromatic rings can dramatically alter the compound's properties, including solubility, hydrogen bonding capacity, and metabolic stability.

Synthetic Approaches: This is achieved by substituting o-toluidine with other primary amines during the amide bond formation step. A diverse array of anilines, naphthylamines, aminopyridines, aminothiazoles, and other heteroaromatic amines can be used. biorxiv.org The coupling reaction conditions may need to be optimized depending on the nucleophilicity and steric hindrance of the amine used. researchgate.net

Research Findings: The incorporation of heteroaromatic rings is a common strategy in medicinal chemistry to introduce functionalities that can engage in specific hydrogen bonding interactions or to modulate physicochemical properties. nih.gov For example, replacing a phenyl ring with a pyridine (B92270) ring introduces a basic nitrogen atom that can alter the compound's solubility and potential for salt formation. The synthesis of N-heteroaryl amides is well-established, often proceeding through standard amidation protocols. biorxiv.org

Table 3: Examples of N-Aryl Moiety Modifications

Amine Reactant Resulting N-Substituent Potential Property Change
2,4-Dimethylaniline N-(2,4-dimethylphenyl) Increased lipophilicity, altered steric profile
2-Fluoro-6-methylaniline N-(2-fluoro-6-methylphenyl) Altered electronic properties, potential for H-bonding
2-Aminopyridine N-(pyridin-2-yl) Increased polarity, introduction of a basic center

This table provides examples of how different amines can be used to modify the N-substituent.

Synthesis of Stereoisomeric Variants (if applicable)

The substitution pattern of 2-methyl-N-o-tolyl-6-vinyl-benzamide, with substituents at the 2- and 6-positions of the benzoyl ring and an ortho-substituted N-aryl group, creates significant steric hindrance. This hindrance can restrict rotation around the C(O)-Aryl and N-Aryl single bonds, leading to the potential for atropisomerism, a form of axial chirality.

Synthetic Approaches: The synthesis of specific stereoisomeric variants (enantiomers or diastereomers) requires asymmetric synthesis strategies.

Catalytic Asymmetric Approaches: Recent advances have enabled the enantioselective synthesis of atropisomeric benzamides. nih.govdatapdf.com This can involve catalytic, enantioselective reactions such as peptide-catalyzed bromination to install a chiral axis, followed by further functionalization. sigmaaldrich.com

Dynamic Kinetic Resolution: This strategy involves the resolution of a rapidly equilibrating mixture of atropisomers by selectively reacting one isomer.

Chiral Auxiliaries: While less common for this specific target, the use of chiral auxiliaries can, in principle, direct the stereochemical outcome of certain reactions.

Research Findings: Atropisomerism in benzamides is an increasingly recognized feature in medicinal chemistry. nih.gov The energy barrier to rotation determines whether the individual atropisomers can be isolated at room temperature. For tertiary benzamides with sufficient ortho-substitution, this barrier is often high enough to allow for separation and characterization of the individual enantiomers. nih.govdatapdf.com Strategies based on intramolecular acyl transfer and catalyst-controlled C-H alkylation have also been developed to achieve stereoselective synthesis of atropisomeric amides. researchgate.netacs.orgthieme-connect.com The ability to synthesize single, stable atropisomers is critical, as different stereoisomers can exhibit distinct biological activities.

Structure-Reactivity Relationship (SRR) Studies from a Synthetic Perspective

The synthetic accessibility and reactivity of "this compound" and its derivatives are intricately linked to the electronic and steric properties of the substituents on the benzamide core and the N-aryl ring. Understanding these relationships is crucial for designing efficient synthetic routes to novel analogues and for predicting their chemical behavior in subsequent transformations. From a synthetic standpoint, structure-reactivity relationship (SRR) studies focus on how modifications to the molecular structure influence the outcomes of key chemical reactions, such as yield, reaction rate, and selectivity.

The core structure of this compound presents several points for chemical modification to probe structure-reactivity relationships. These include:

The Vinyl Group: Modifications to the vinyl moiety, such as the introduction of substituents on the double bond, can significantly alter its reactivity.

The Benzamide Core: Substitution on the aromatic ring of the benzamide can influence the reactivity of the entire molecule through electronic and steric effects.

The N-o-tolyl Group: Alterations to the N-aryl substituent can impact the conformation of the amide bond and the steric hindrance around the reaction centers.

Systematic studies involving the synthesis of a library of derivatives with variations at these positions would provide valuable data for establishing clear SRRs.

Influence of Substituents on the Synthesis of Derivatives

The synthesis of derivatives of this compound would likely rely on modern cross-coupling methodologies, such as the Heck reaction, for the introduction of the vinyl group. The efficiency of such reactions is highly dependent on the electronic and steric environment of the reactants.

Electronic Effects:

The electronic nature of substituents on the benzamide ring can significantly impact the rate and efficiency of palladium-catalyzed vinylation reactions. Electron-withdrawing groups on the aryl halide precursor generally accelerate the oxidative addition step of the Heck reaction, which is often rate-determining. Conversely, electron-donating groups can slow down this step. In the context of synthesizing derivatives of this compound, one could envision a study where a series of 2-methyl-6-halo-N-o-tolyl-benzamides with different para-substituents (relative to the halogen) are subjected to vinylation. The expected trend in reactivity would follow the Hammett parameters of the substituents.

Substituent (at C4)Electronic NatureExpected effect on Heck Vinylation Rate
-NO₂Strongly Electron-WithdrawingIncrease
-CNElectron-WithdrawingIncrease
-ClWeakly Electron-WithdrawingSlight Increase
-HNeutralBaseline
-CH₃Electron-DonatingDecrease
-OCH₃Strongly Electron-DonatingDecrease

Steric Effects:

Steric hindrance plays a critical role in the synthesis of ortho-substituted biaryls and related compounds. The presence of the methyl group at the 2-position and the o-tolyl group on the nitrogen in the target molecule already introduces significant steric bulk around the amide bond and the ortho positions of the benzoyl ring. The synthesis of derivatives with additional bulky groups, particularly at positions adjacent to the vinyl group or the N-aryl linkage, would likely require carefully optimized reaction conditions, including the choice of catalyst, ligand, and solvent, to overcome steric impediments. For instance, increasing the size of the ortho-substituent on the N-aryl ring (e.g., from o-tolyl to o-ethylphenyl) could further hinder the approach of reactants and catalysts.

Reactivity of the Vinyl Group

The vinyl group in this compound is a versatile functional handle for further synthetic modifications. Its reactivity is influenced by its conjugation with the benzamide aromatic ring. This conjugation makes the terminal carbon of the vinyl group susceptible to nucleophilic attack in Michael-type additions, particularly if the benzamide ring bears electron-withdrawing substituents.

In analogy to vinyl sulfonamides, which are known to be good Michael acceptors, the electrophilicity of the vinyl group in vinylbenzamides can be tuned by substituents on the aromatic ring. Electron-withdrawing groups would enhance the electrophilicity of the β-carbon of the vinyl group, making it more reactive towards nucleophiles.

A hypothetical study on the Michael addition of a nucleophile, such as a thiol, to a series of para-substituted this compound derivatives would likely demonstrate this trend.

Substituent (at C4)Electronic NatureExpected Reactivity in Michael Addition
-NO₂Strongly Electron-WithdrawingHigh
-CNElectron-WithdrawingModerate-High
-ClWeakly Electron-WithdrawingModerate
-HNeutralBaseline
-CH₃Electron-DonatingLow
-OCH₃Strongly Electron-DonatingVery Low

Furthermore, the vinyl group can participate in a variety of other transformations, including:

Cycloaddition Reactions: The vinyl group can act as a dienophile in Diels-Alder reactions, providing a route to complex cyclic structures. The stereoselectivity of such reactions would be influenced by the steric environment created by the ortho-methyl and N-o-tolyl groups.

Oxidation and Reduction: The double bond can be oxidized to an epoxide or diol, or reduced to an ethyl group, providing access to a range of saturated and functionalized derivatives.

Further Cross-Coupling Reactions: The vinyl group itself can be a substrate in certain cross-coupling reactions, allowing for the extension of the carbon skeleton.

Advanced Applications and Material Science Potential

Polymer Chemistry Applications

There is no available scientific literature detailing the use of 2-Methyl-N-o-tolyl-6-vinyl-benzamide in polymer chemistry.

Homopolymerization and Copolymerization Studies

No studies on the homopolymerization or copolymerization of this compound have been found in the course of this review. Consequently, there is no data on reaction kinetics, monomer reactivity ratios, or the properties of resulting polymers.

Development of Polymeric Materials Incorporating this compound

There is a lack of published research on the development of polymeric materials that incorporate this compound as a monomeric unit. As such, information regarding the thermal, mechanical, and chemical properties of such materials is not available.

Investigation of Polymer Architectures (e.g., Block Copolymers)

No investigations into the synthesis or properties of polymers with specific architectures, such as block copolymers, containing this compound have been documented in the scientific literature.

Catalytic and Ligand Applications

The potential of this compound in the field of catalysis and as a ligand remains unexplored in the available literature.

Design of Ligand Systems Incorporating the Benzamide (B126) Framework

There are no published reports on the design of ligand systems that specifically incorporate the this compound framework. Research into its coordination chemistry with various metals has not been documented.

Evaluation in Transition Metal-Catalyzed Transformations

Consistent with the lack of information on its use as a ligand, there is no data on the evaluation of this compound in any transition metal-catalyzed transformations. Its efficacy as a ligand in reactions such as cross-coupling, hydrogenation, or polymerization catalysis has not been reported.

Supramolecular Chemistry and Self-Assembly of this compound

The molecular architecture of this compound lends itself to complex supramolecular arrangements, primarily governed by a network of non-covalent interactions. While direct crystallographic data for this specific compound is not extensively available in the public domain, the supramolecular behavior can be inferred from closely related benzamide structures. The interplay of hydrogen bonding, π-π stacking, and other weak interactions dictates the formation of ordered assemblies in the solid state.

Investigation of Non-Covalent Interactions

The supramolecular assembly of benzamide derivatives is often directed by a combination of well-defined non-covalent interactions. In the case of the closely related compound, 2-Methyl-N-o-tolyl-benzamide, which lacks the vinyl substituent, X-ray crystallography has revealed a precise arrangement of molecules in the crystal lattice. The primary driving force for self-assembly is the formation of strong N—H⋯O hydrogen bonds between the amide groups of adjacent molecules. This interaction creates a head-to-head linkage, forming molecular chains.

Table 1: Key Non-Covalent Interactions in Benzamide Derivatives

Interaction TypeDonorAcceptorTypical Distance (Å)Role in Self-Assembly
Hydrogen BondN-H (Amide)O=C (Amide)2.8 - 3.2Primary chain formation
C-H•••π InteractionC-H (Methyl/Aryl)π-system (Aryl)3.2 - 3.8Reinforcement of chains
π-π StackingAryl/Vinyl RingAryl/Vinyl Ring3.3 - 3.8Stabilization of packing

Formation of Ordered Structures

The directional nature of the N—H⋯O hydrogen bonds and the weaker, yet significant, C—H⋯π interactions in 2-Methyl-N-o-tolyl-benzamide leads to the formation of well-defined, one-dimensional chains of molecules. These chains subsequently pack in a herringbone pattern, a common motif in the crystal structures of aromatic compounds. This arrangement maximizes van der Waals interactions and minimizes steric hindrance between adjacent chains.

For this compound, the presence of the vinyl group could potentially alter this packing arrangement. The vinyl group may engage in intermolecular interactions that favor a more layered or lamellar structure, depending on the steric and electronic influences it exerts. The propensity for π-π stacking involving the vinyl group and the aromatic rings could lead to the formation of two-dimensional sheets or other complex three-dimensional networks. The specific polymorphic form adopted would depend on the crystallization conditions, such as the solvent used and the rate of cooling, which can influence the kinetic and thermodynamic pathways of self-assembly.

Photophysical Properties and Photoreactivity (Non-Biological)

The photophysical and photochemical behavior of this compound is anticipated to be rich and complex, owing to the presence of multiple chromophores and photoreactive moieties within its structure. The conjugated system encompassing the benzamide and the vinyl group is expected to be the primary determinant of its electronic absorption and emission properties, as well as its reactivity upon exposure to light.

The electronic absorption spectrum of this compound is expected to be dominated by π-π* transitions associated with the aromatic rings and the vinyl group. The conjugation between the vinyl group and the benzoyl moiety would likely result in a red-shift of the absorption maxima compared to the non-vinylated analogue, extending the absorption into the near-UV region.

Upon photoexcitation, the molecule can relax through various radiative and non-radiative pathways. Fluorescence emission from the excited singlet state is a probable relaxation channel. The emission wavelength and quantum yield would be sensitive to the molecular conformation and the surrounding environment. In solution, conformational flexibility, particularly rotation around the single bonds, can lead to non-radiative decay and lower fluorescence quantum yields. In a rigid environment, such as in the solid state or in a viscous medium, enhanced emission (aggregation-induced emission) might be observed due to the restriction of intramolecular rotations.

The photoreactivity of the vinyl group is a key feature of this molecule. Vinyl-substituted aromatic compounds are known to undergo a variety of photochemical reactions, including [2+2] cycloadditions and E/Z photoisomerization. Intermolecular [2+2] photocycloaddition between the vinyl groups of adjacent molecules in an ordered assembly could lead to the formation of cyclobutane (B1203170) dimers, providing a pathway for photopolymerization or photopatterning. The efficiency and stereochemical outcome of such reactions would be highly dependent on the proximity and orientation of the vinyl groups in the crystal lattice or aggregated state.

Furthermore, intramolecular photoreactions, such as photocyclization onto one of the tolyl rings, could also be envisioned, leading to the formation of more complex polycyclic structures. The specific photochemical pathways that are favored would depend on factors such as the excitation wavelength, the presence of photosensitizers or quenchers, and the physical state of the compound.

Table 2: Expected Photophysical and Photochemical Properties

PropertyExpected CharacteristicsPotential Influencing Factors
Absorption π-π* transitions in the UV-A region.Solvent polarity, molecular aggregation.
Emission Fluorescence from the excited singlet state.Molecular rigidity, solvent viscosity, temperature.
Photoreactivity [2+2] photocycloaddition, E/Z photoisomerization, intramolecular photocyclization.Wavelength of irradiation, molecular packing, presence of oxygen.

Future Research Directions and Emerging Areas

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of benzamides, including 2-Methyl-N-o-tolyl-6-vinyl-benzamide, is a cornerstone of organic and medicinal chemistry. researchgate.net Future research will likely focus on developing greener and more efficient methods for its production. Traditional amide synthesis often involves harsh conditions and generates significant waste. dst.gov.in Modern approaches aim to mitigate these issues.

Key areas for development include:

Catalytic Amidation: The use of catalysts, such as those based on boron or group IV elements, can enable amide bond formation under milder conditions, improving energy efficiency and reducing byproducts. researchgate.net

Green Solvents: Replacing conventional organic solvents with greener alternatives like cyclopentyl methyl ether (CPME) can significantly reduce the environmental impact of the synthesis process. nih.gov

Enzymatic Synthesis: Biocatalytic methods, for instance using enzymes like Candida antarctica lipase B (CALB), offer a highly selective and sustainable route to amide bond formation, often proceeding with excellent yields and without the need for extensive purification. nih.gov

Photocatalysis: The use of photocatalysts, such as Covalent Organic Frameworks (COFs), under visible light irradiation presents a novel and sustainable approach to amide synthesis directly from alcohols, which could revolutionize industrial production. dst.gov.in

A comparison of traditional and emerging synthetic approaches is presented below:

FeatureTraditional MethodsEmerging Sustainable Methods
Reagents Often require stoichiometric activating agentsCatalytic amounts of reagents
Conditions High temperatures, harsh reagentsMilder reaction conditions
Solvents Conventional organic solventsGreen and safer solvents (e.g., CPME)
Byproducts Significant waste generationReduced waste and byproducts
Efficiency Can be multi-step and inefficientHigher efficiency and atom economy

Exploration of Novel Reaction Pathways and Transformations

The vinyl group in this compound is a versatile functional handle for a variety of chemical transformations. Future research is expected to explore novel reaction pathways to create a diverse range of derivatives with unique properties. The vinyl sulfonimidamides, for example, have been shown to be effective electrophilic groups for reactions with biologically relevant nucleophiles, and similar reactivity could be explored for the vinyl group in this benzamide (B126). researchgate.net

Potential transformations could include:

Polymerization: The vinyl group can participate in polymerization reactions to create novel polymers with the benzamide moiety as a repeating unit.

Click Chemistry: The vinyl group can be functionalized to participate in click chemistry reactions, allowing for the straightforward attachment of this molecule to other molecular scaffolds.

Asymmetric Synthesis: Developing stereoselective reactions involving the vinyl group could lead to the synthesis of chiral derivatives with specific biological activities.

Integration with Advanced Automation and Flow Chemistry Techniques

The synthesis of amides is increasingly benefiting from the integration of automation and flow chemistry. nih.govamidetech.comrsc.org These technologies offer precise control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety. amidetech.com

Key advantages of flow chemistry for the synthesis of this compound include:

Enhanced Mixing and Heat Transfer: Microreactors used in flow chemistry provide superior mixing and heat transfer compared to batch reactors, leading to more consistent product quality. thieme-connect.de

Improved Safety: The small reaction volumes in flow systems minimize the risks associated with handling hazardous reagents and exothermic reactions.

Scalability: Flow chemistry processes can be readily scaled up by running the system for longer durations or by using multiple reactors in parallel. rsc.org

Automation: Automated flow synthesis platforms can perform multi-step reactions, purifications, and analyses with minimal human intervention, accelerating the discovery and development of new derivatives. amidetech.com

Recent advancements have demonstrated the successful use of flow chemistry for the synthesis of various amides, including peptides, showcasing the potential for high-throughput synthesis. thieme-connect.de A simple and efficient solvent-free protocol for the continuous flow synthesis of amides has been developed using a jacketed screw reactor, achieving almost complete conversion with short residence times. rsc.org

Application in Novel Functional Materials (beyond current scope)

The unique structure of this compound, featuring both a rigid benzamide core and a reactive vinyl group, makes it a promising candidate for the development of novel functional materials. While outside the current scope of detailed discussion, future research could explore its incorporation into:

Polymers: As a monomer or a functional additive to create polymers with tailored thermal, mechanical, or optical properties.

Organic Electronics: As a building block for organic semiconductors or light-emitting materials.

Biomaterials: For the development of biocompatible materials for drug delivery or tissue engineering applications.

Computational Design of Novel Derivatives with Enhanced Properties

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. mdpi.comnih.gov These methods can be applied to this compound to predict the properties of its derivatives and guide synthetic efforts.

Computational approaches can be used to:

Predict Molecular Properties: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate a wide range of properties, including electronic structure, reactivity, and spectroscopic signatures. tandfonline.com

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of the parent molecule and calculating the resulting changes in properties, it is possible to develop quantitative structure-activity relationships (QSAR) that can guide the design of more potent or selective derivatives. nih.govtandfonline.com

Molecular Docking: For biological applications, molecular docking simulations can predict how a molecule will bind to a specific protein target, providing insights into its potential mechanism of action. mdpi.comtandfonline.com

For instance, computational studies on other benzamide derivatives have been used to design potent inhibitors of specific enzymes by exploring how different substituents fit into the enzyme's binding pocket. mdpi.com Similar approaches could be used to design derivatives of this compound with enhanced biological activity or material properties.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-Methyl-N-o-tolyl-6-vinyl-benzamide, and how can reaction yields be optimized?

  • Methodology :

  • Amide Coupling : Utilize carbodiimide-mediated coupling (e.g., EDC/HOBt) between 2-methyl-6-vinyl-benzoic acid and o-toluidine. Optimize solvent polarity (e.g., DMF or THF) and stoichiometry to minimize unreacted starting materials .
  • Purity Control : Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water mixture) to achieve >95% purity. Monitor impurities using HPLC with a C18 column and UV detection at 254 nm .
    • Data Example :
Reaction ConditionYield (%)Purity (HPLC)
EDC/HOBt, DMF7896.5
DCC, THF6592.3

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm vinyl protons (δ 5.1–6.3 ppm) and amide carbonyl (δ ~165–170 ppm). Compare with simulated spectra from computational tools (e.g., ACD/Labs) .
  • FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and vinyl C=C stretch (~1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What are common impurities in its synthesis, and how are they resolved?

  • Methodology :

  • Byproducts : Unreacted o-toluidine or hydrolyzed acid intermediates. Detect via TLC (silica, UV-active spots) or GC-MS for volatile impurities .
  • Mitigation : Adjust reaction time/temperature to suppress hydrolysis. Use scavenger resins (e.g., polymer-bound isocyanate) to remove excess amine .

Advanced Research Questions

Q. How can X-ray crystallography (e.g., SHELX) resolve ambiguities in molecular conformation?

  • Methodology :

  • Data Collection : Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å). Solve structure via direct methods (SHELXS) and refine with SHELXL, focusing on anisotropic displacement parameters .
  • Analysis : Use ORTEP-3 to visualize thermal ellipsoids and assess torsional angles (e.g., vinyl group orientation relative to the benzamide plane) .
    • Example Findings :
  • Dihedral angle between benzamide and o-tolyl groups: 52.3°, indicating steric hindrance.
  • Hydrogen bonding between amide N-H and adjacent carbonyl (d = 2.89 Å) stabilizes crystal packing .

Q. How do hydrogen-bonding networks influence the compound’s crystal packing and stability?

  • Methodology :

  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., R₂²(8) motifs) using Mercury software. Correlate with melting point and solubility data .
  • Thermal Analysis : DSC/TGA to quantify phase transitions and decomposition temperatures linked to intermolecular forces .

Q. What computational methods predict tautomeric or conformational isomerism in this compound?

  • Methodology :

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model tautomers (e.g., enol-keto forms) and calculate relative Gibbs free energies .
  • MD Simulations : Analyze conformational flexibility (e.g., vinyl rotation barrier) in explicit solvent (water/ethanol) using GROMACS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.